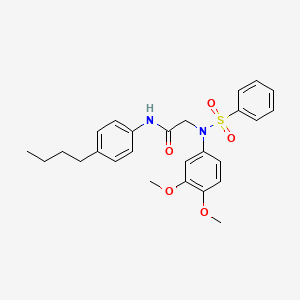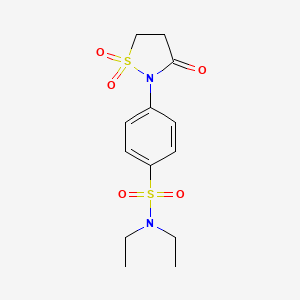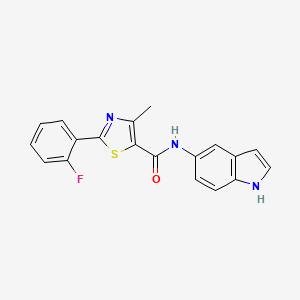
N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BPP-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and biotechnology. BPP-3 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several physiological and pathological processes in the brain and other organs.
科学的研究の応用
BPP-3 has been used in several scientific research studies to investigate the role of N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in various physiological and pathological processes. For example, BPP-3 has been used to study the involvement of N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in drug addiction, anxiety disorders, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BPP-3 has also been used to investigate the potential therapeutic effects of N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide antagonists in these conditions.
作用機序
BPP-3 acts as a selective antagonist of N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is a G protein-coupled receptor that is widely distributed in the brain and other organs. N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is involved in several physiological processes, including synaptic plasticity, learning, and memory. However, overactivation of N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been implicated in several pathological conditions, including drug addiction, anxiety disorders, and neurodegenerative diseases. BPP-3 binds to the allosteric site of N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and prevents the activation of the receptor by its endogenous ligands, such as glutamate.
Biochemical and Physiological Effects:
BPP-3 has been shown to have several biochemical and physiological effects in various experimental models. For example, BPP-3 has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in animal models of drug addiction. BPP-3 has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. In addition, BPP-3 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
BPP-3 has several advantages for lab experiments, including its high selectivity and potency for N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which allows for precise modulation of the receptor activity. BPP-3 is also relatively stable and can be easily synthesized in large quantities. However, BPP-3 also has some limitations, including its poor solubility in aqueous solutions, which can limit its use in some experimental protocols.
将来の方向性
For the scientific research on BPP-3 include investigating its potential therapeutic effects in various pathological conditions and developing novel N~1~-(4-butylphenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide antagonists with improved pharmacological properties.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-4-5-9-20-12-14-21(15-13-20)27-26(29)19-28(34(30,31)23-10-7-6-8-11-23)22-16-17-24(32-2)25(18-22)33-3/h6-8,10-18H,4-5,9,19H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFDEONMFYUQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B4691974.png)

![1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4691985.png)
![2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B4691995.png)
![methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B4692006.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B4692018.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4692022.png)
acetate](/img/structure/B4692029.png)

![3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4692047.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B4692050.png)
![2-methyl-6-phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B4692052.png)
